Lerzeparib - 2459693-01-5

Lerzeparib

Catalog Number: EVT-12524421
CAS Number: 2459693-01-5
Molecular Formula: C21H20FN3O2
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lerzeparib is a small molecule inhibitor primarily targeting poly(ADP-ribose) polymerase 1, an enzyme involved in DNA repair mechanisms. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, where it exploits the vulnerabilities of cancer cells that have defective DNA repair pathways. Lerzeparib is classified as a pharmaceutical compound with investigational status, indicating ongoing research and clinical trials to evaluate its efficacy and safety.

Source and Classification

Lerzeparib is derived from a class of compounds known as poly(ADP-ribose) polymerase inhibitors. These compounds are designed to interfere with the activity of poly(ADP-ribose) polymerase enzymes, which play crucial roles in cellular processes such as DNA repair, genomic stability, and programmed cell death. The molecular formula of Lerzeparib is C_{21}H_{20}F_{N}_{3}O_{2}, with a molecular weight of approximately 365.4 g/mol .

In terms of chemical classification, Lerzeparib falls under the broader category of organic compounds that exhibit therapeutic properties. It is specifically categorized within the subclass of compounds that possess biological activity related to the inhibition of enzymes involved in DNA repair processes .

Synthesis Analysis

The synthesis of Lerzeparib involves several chemical reactions that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. While specific synthetic routes may vary, a common method includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that are cost-effective and readily accessible.
  2. Multi-step Synthesis: The process usually involves multiple steps, including:
    • Formation of an imidazole ring structure.
    • Introduction of functional groups through substitution reactions.
    • Final coupling reactions to construct the complete molecule .

The efficiency and yield of these synthetic methods are critical for scaling up production for clinical trials.

Molecular Structure Analysis

Lerzeparib's molecular structure features an imidazole ring, which contributes to its biological activity as a poly(ADP-ribose) polymerase inhibitor. The stereochemistry is defined by one chiral center, influencing its interaction with biological targets.

Structural Data

  • Molecular Formula: C_{21}H_{20}F_{N}_{3}O_{2}
  • Molecular Weight: 365.4 g/mol
  • Defined Stereocenters: 1
  • Optical Activity: Not specified .

The three-dimensional conformation of Lerzeparib allows it to fit into the active site of poly(ADP-ribose) polymerase, inhibiting its function effectively.

Chemical Reactions Analysis

Lerzeparib undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Substitution Reactions: Essential for introducing functional groups that enhance biological activity.
  • Coupling Reactions: Critical for forming the final structure from intermediate compounds.
  • Hydrolysis and Degradation: In biological systems, Lerzeparib may undergo hydrolysis, affecting its pharmacokinetics and bioavailability .

These reactions are vital for understanding how Lerzeparib behaves chemically in both synthetic processes and physiological environments.

Mechanism of Action

Lerzeparib functions primarily by inhibiting poly(ADP-ribose) polymerase 1. This enzyme plays a pivotal role in repairing single-strand breaks in DNA through a process known as base excision repair. When Lerzeparib inhibits this enzyme:

  1. DNA Damage Accumulation: Cells accumulate DNA damage due to impaired repair mechanisms.
  2. Synthetic Lethality: Cancer cells with existing deficiencies in other DNA repair pathways (e.g., BRCA mutations) become particularly vulnerable to further damage, leading to cell death .

This mechanism underlies the therapeutic potential of Lerzeparib in treating cancers characterized by defective DNA repair systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline form.
  • Melting Point: Specific melting points may vary based on purity but are crucial for characterizing the compound.

Chemical Properties

  • Solubility: Solubility profiles are essential for formulation development; Lerzeparib's solubility in various solvents affects its bioavailability.
  • Stability: Understanding stability under different conditions (e.g., pH, temperature) is critical for storage and handling .

These properties inform both laboratory handling and clinical application strategies.

Applications

Lerzeparib's primary application lies within oncology as a treatment option for cancers with homologous recombination deficiencies. Its use is being explored in various clinical trials aimed at:

  • Breast Cancer Treatment: Particularly in patients with BRCA mutations.
  • Ovarian Cancer Treatment: As part of combination therapies to enhance efficacy against resistant cancer types.
  • Other Malignancies: Research is ongoing into its effectiveness against other cancers characterized by similar genetic vulnerabilities .

Properties

CAS Number

2459693-01-5

Product Name

Lerzeparib

IUPAC Name

6-fluoro-2-[4-[(2R)-2-methylpyrrolidin-2-yl]phenyl]-11-oxa-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C21H20FN3O2/c1-21(7-2-8-23-21)13-5-3-12(4-6-13)19-16-11-27-25-20(26)15-9-14(22)10-17(24-19)18(15)16/h3-6,9-10,23-24H,2,7-8,11H2,1H3,(H,25,26)/t21-/m1/s1

InChI Key

FBKICCXLQKLXAZ-OAQYLSRUSA-N

Canonical SMILES

CC1(CCCN1)C2=CC=C(C=C2)C3=C4CONC(=O)C5=C4C(=CC(=C5)F)N3

Isomeric SMILES

C[C@@]1(CCCN1)C2=CC=C(C=C2)C3=C4CONC(=O)C5=C4C(=CC(=C5)F)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.